molecular formula C11H11NOS B1289966 (4-Aminophenyl)(thiophen-2-yl)methanol CAS No. 915919-62-9

(4-Aminophenyl)(thiophen-2-yl)methanol

Cat. No.: B1289966
CAS No.: 915919-62-9
M. Wt: 205.28 g/mol
InChI Key: XXLWYSCBAVIWMJ-UHFFFAOYSA-N
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Description

(4-Aminophenyl)(thiophen-2-yl)methanol is an organic compound with the molecular formula C11H11NOS and a molecular weight of 205.28 g/mol. This compound is characterized by the presence of an aminophenyl group and a thiophenyl group attached to a methanol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Aminophenyl)(thiophen-2-yl)methanol typically involves the reaction of 4-aminobenzaldehyde with thiophene-2-carboxaldehyde in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

4-Aminobenzaldehyde+Thiophene-2-carboxaldehydeReducing AgentThis compound\text{4-Aminobenzaldehyde} + \text{Thiophene-2-carboxaldehyde} \xrightarrow{\text{Reducing Agent}} \text{this compound} 4-Aminobenzaldehyde+Thiophene-2-carboxaldehydeReducing Agent​this compound

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

(4-Aminophenyl)(thiophen-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The aminophenyl group can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aminophenyl or thiophenyl derivatives.

Scientific Research Applications

(4-Aminophenyl)(thiophen-2-yl)methanol has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of advanced materials, including organic semiconductors and light-emitting diodes (LEDs)

Mechanism of Action

The mechanism of action of (4-Aminophenyl)(thiophen-2-yl)methanol involves its interaction with specific molecular targets and pathways. The aminophenyl group can interact with biological receptors, while the thiophenyl group can participate in electron transfer processes. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • (4-Ethylthiophen-2-yl)(phenyl)methanol
  • Naphthalen-2-yl(thiophen-2-yl)methanol
  • (4-Isopropyl-3-methylphenyl)(thiophen-2-yl)methanol
  • Di(thiophen-2-yl)methanol
  • Naphthalen-1-yl(thiophen-2-yl)methanol

Uniqueness

(4-Aminophenyl)(thiophen-2-yl)methanol is unique due to the presence of both an aminophenyl and a thiophenyl group, which confer distinct chemical and biological properties. This dual functionality allows the compound to participate in a wide range of chemical reactions and exhibit diverse biological activities .

Properties

IUPAC Name

(4-aminophenyl)-thiophen-2-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NOS/c12-9-5-3-8(4-6-9)11(13)10-2-1-7-14-10/h1-7,11,13H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXLWYSCBAVIWMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(C2=CC=C(C=C2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30629743
Record name (4-Aminophenyl)(thiophen-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30629743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915919-62-9
Record name (4-Aminophenyl)(thiophen-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30629743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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